molecular formula C25H30N4O4 B2998529 N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189904-88-8

N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2998529
CAS No.: 1189904-88-8
M. Wt: 450.539
InChI Key: VYBIFYMOCHMINE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic small molecule characterized by a 1,4,8-triazaspiro[4.5]dec-1-en-8-yl core structure. This compound features a 3,4-dimethylphenyl substituent at the 2-position of the spirocyclic ring and a 2,4-dimethoxyphenyl acetamide group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-16-5-6-18(13-17(16)2)23-24(31)28-25(27-23)9-11-29(12-10-25)15-22(30)26-20-8-7-19(32-3)14-21(20)33-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBIFYMOCHMINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions that incorporate various functional groups to achieve the desired structure. The compound is characterized by its unique spirocyclic framework and multiple aromatic rings which may contribute to its biological activity.

Biological Activity

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines including leukemia and breast cancer cells. In a study involving N-Aryl oxadiazole analogues, one compound demonstrated a mean growth inhibition of 62.61% against melanoma and leukemia cell lines .

Toxicity Studies
The safety profile of this compound has been evaluated using animal models such as zebrafish and mice. A study on related compounds showed that at higher concentrations (100 µg/mL and above), there was a notable decline in survival rates among zebrafish embryos . Histopathological examinations revealed alterations in tissue architecture at elevated doses, indicating potential toxicity which necessitates careful dosing in therapeutic applications.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of similar compounds, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations.

Cell LineIC50 (µM)Growth Inhibition (%)
MDA-MB-435 (Breast)1562.61
K-562 (Leukemia)1070.45

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using zebrafish embryos to evaluate developmental effects:

Concentration (µg/mL)Hatching Rate (%)Survival Rate (%)
1010090
7510085
1008060
1505030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives containing spirocyclic triaza systems. Below is a detailed comparison based on molecular properties, substituent effects, and inferred bioactivity:

Substituent Variations and Physicochemical Properties
Compound Name (Reference) Molecular Formula Molecular Weight logP/logD Key Substituents
Target Compound (hypothetical) C₂₅H₂₉N₄O₄ 467.53 (calculated) ~4.2 (estimated) 2,4-dimethoxyphenyl, 3,4-dimethylphenyl
[] C₂₄H₂₅F₃N₄O₂ 458.48 4.62 (logP) 3-(trifluoromethyl)phenyl
[] C₂₄H₂₇ClN₄O₂ 438.96 4.61 (logP) 2-chloro-4-methylphenyl
[] C₂₈H₃₄FN₅O₂ 491.60 ~5.0 (estimated) 3-fluorophenyl, cyclohexylamino

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in increases hydrophobicity (logP = 4.62) and metabolic stability compared to the target compound’s methoxy groups .
  • Halogen Effects : ’s chloro substituent enhances binding affinity in hydrophobic pockets but may reduce solubility (logSw = -4.68) .
Structural Analogues and Bioactivity Trends
  • : The 3-(trifluoromethyl)phenyl group confers strong π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors. Its higher molecular weight (458.48 vs. ~467.53 for the target) may reduce cell permeability .
  • : The 2-chloro-4-methylphenyl substituent optimizes steric and electronic interactions in protease inhibition, with a polar surface area (59.773 Ų) favoring membrane penetration .
  • : N-{3-[3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene-8-carbonyl]phenyl}acetamide replaces the triaza system with an oxa group, reducing hydrogen-bonding capacity but improving metabolic stability .
NMR and Structural Analysis ()

Comparative NMR studies of spirocyclic analogs (e.g., ) reveal that substituents at positions 29–36 and 39–44 significantly alter chemical shifts. For instance, the target compound’s 2,4-dimethoxyphenyl group would perturb chemical environments in these regions, affecting binding dynamics .

Implications for Drug Design

  • Target Compound Advantages: The 2,4-dimethoxyphenyl group balances hydrophobicity and hydrogen-bond donor capacity (2 donors vs. 2 in ), enhancing solubility relative to halogenated analogs.
  • Limitations : Higher molecular weight (~467.53) compared to (438.96) may limit bioavailability, necessitating prodrug strategies.

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